Clezutoclax

BCL-XL inhibitor Apoptosis Binding affinity

BCL-XL-driven drug resistance limits venetoclax efficacy in hematologic and solid tumors, yet systemic small-molecule BCL-XL inhibitors cause dose-limiting thrombocytopenia-a critical impasse for oncology research. Clezutoclax resolves this: a sub-nanomolar BCL-XL inhibitor (Ki < 0.01 nM) engineered as an ADC payload with a solubilizing linker for tumor-selective intracellular delivery. • Sub-nanomolar potency (Ki < 0.01 nM) with >1,000-fold selectivity over BCL-2; validated in venetoclax-resistant AML PDX models (tumor burden reduced to 0.9% hCD45% in combination). • Clinically validated payload: Phase 1 data confirm no thrombocytopenia with mirzotamab clezutoclax monotherapy-systemic platelet toxicity fully mitigated by ADC targeting. • Combines with taxanes without PK drug-drug interaction; dose-proportional exposure (t½ 2-8 days) enables reliable in vivo study design.

Molecular Formula C83H102N12O24S2
Molecular Weight 1715.9 g/mol
Cat. No. B12385596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClezutoclax
Molecular FormulaC83H102N12O24S2
Molecular Weight1715.9 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CC23CC4(CC(C2)(CC(C4)(C3)OCCN(CCC(CO)O)C(=O)OCC5=C(C=C(C=C5)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CN6C(CC(C6=O)N7C(=O)C=CC7=O)COCCS(=O)(=O)O)CCC8C(C(C(C(O8)C(=O)O)O)O)O)C)C)C9=C(N=C(C=C9)N1CCC2=C(C1)C(=CC=C2)C(=O)NC1=NC2=CC=CC=C2S1)C(=O)O
InChIInChI=1S/C83H102N12O24S2/c1-45(2)66(89-63(98)34-93-52(37-116-28-29-121(113,114)115)31-59(75(93)107)95-64(99)20-21-65(95)100)74(106)85-46(3)72(104)86-51-16-14-50(49(30-51)15-18-60-68(101)69(102)70(103)71(119-60)77(110)111)36-117-79(112)91(25-23-53(97)35-96)26-27-118-83-41-80(5)38-81(6,42-83)40-82(39-80,43-83)44-94-47(4)56(32-84-94)54-17-19-62(88-67(54)76(108)109)92-24-22-48-10-9-11-55(57(48)33-92)73(105)90-78-87-58-12-7-8-13-61(58)120-78/h7-14,16-17,19-21,30,32,45-46,52-53,59-60,66,68-71,96-97,101-103H,15,18,22-29,31,33-44H2,1-6H3,(H,85,106)(H,86,104)(H,89,98)(H,108,109)(H,110,111)(H,87,90,105)(H,113,114,115)/t46-,52-,53-,59-,60-,66-,68-,69+,70-,71-,80?,81?,82?,83?/m0/s1
InChIKeyMWBJKBCPVKUTBZ-UTMRQAAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clezutoclax for BCL-XL Targeted ADC Research: Compound Specification and Procurement Guide


Clezutoclax (CAS: 1949843-71-3) is a potent small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein implicated in drug resistance and tumor progression [1]. It serves as the cytotoxic payload in mirzotamab clezutoclax (ABBV-155), a first-in-class antibody-drug conjugate (ADC) targeting CD276 (B7-H3) that is in Phase 1 clinical development for relapsed/refractory solid tumors [2]. Unlike conventional BCL-2 family inhibitors such as venetoclax (selective for BCL-2) or navitoclax (dual BCL-2/BCL-XL), clezutoclax is engineered for targeted intracellular delivery via ADC technology to overcome the on-target, mechanism-based toxicities that have historically precluded the clinical development of systemic BCL-XL inhibitors [3].

Why Clezutoclax ADC Payload Selection Cannot Be Substituted with Generic BCL-2/BCL-XL Inhibitors


Clezutoclax cannot be functionally substituted by venetoclax or other BCL-2 family inhibitors in research applications for three distinct reasons. First, clezutoclax is a selective BCL-XL inhibitor (Ki < 0.01 nM), whereas venetoclax is a BCL-2-selective inhibitor with minimal BCL-XL activity—a fundamental difference in target engagement that dictates distinct apoptotic signaling outcomes [1]. Second, systemic small-molecule BCL-XL inhibitors cause severe, mechanism-based cardiovascular toxicity and dose-limiting thrombocytopenia in preclinical species, as demonstrated with navitoclax and early BCL-XL inhibitors, rendering them clinically unsuitable for systemic administration [2]. The clezutoclax payload is specifically engineered with a solubilizing linker for conjugation to a targeting antibody, enabling tumor-selective delivery that mitigates these on-target toxicities [3]. Third, BCL-XL upregulation is a documented resistance mechanism to venetoclax in hematologic malignancies and solid tumors, making direct BCL-XL targeting with an ADC approach a mechanistically distinct intervention [4].

Clezutoclax Comparative Evidence: Quantitative Differentiation from BCL-2 Family Inhibitors


BCL-XL Selectivity: Clezutoclax Binding Affinity and Permeabilized Cell Potency

Clezutoclax (as the BCL-XL-IN-3 warhead) demonstrates sub-nanomolar binding affinity for BCL-XL, with a Ki of less than 0.01 nM [1]. In cell viability assays using digitonin-permeabilized Molt-4 cells (which removes membrane barrier effects), clezutoclax exhibits an EC50 of 0.07 nM, compared to 77.8 nM in normal, non-permeabilized Molt-4 cells [1]. This ~1,100-fold difference in potency between permeabilized and intact cells underscores the intracellular delivery requirement for this BCL-XL inhibitor payload, providing the mechanistic rationale for its design as an ADC warhead rather than a standalone systemic agent [1].

BCL-XL inhibitor Apoptosis Binding affinity

Thrombocytopenia Mitigation: Clezutoclax ADC Monotherapy Safety Profile vs. Navitoclax

In the Phase 1 clinical trial of mirzotamab clezutoclax (ABBV-155), no thrombocytopenia or neutropenia was observed in the monotherapy cohort [1][2]. This stands in direct contrast to navitoclax (ABT-263), a small-molecule dual BCL-2/BCL-XL inhibitor, where dose-limiting thrombocytopenia was a significant clinical liability due to platelet dependence on BCL-XL for survival [2]. The targeted ADC delivery of clezutoclax to B7-H3-expressing tumor cells bypasses systemic platelet exposure, demonstrating that the ADC strategy successfully mitigates the on-target, mechanism-based hematologic toxicity that has historically prevented systemic BCL-XL inhibitor development [3].

ADC Thrombocytopenia Safety profile BCL-XL

Dose-Proportional Pharmacokinetics: Clezutoclax ADC Payload Exposure Profile

Pharmacokinetic analysis of mirzotamab clezutoclax in the Phase 1 study demonstrated that both the ADC and free BCL-XL inhibitor payload exhibit approximately dose-proportional PK across 8-18 mg/kg and 1-18 mg/kg Q3W doses, respectively [1]. The harmonic mean terminal elimination half-life (t1/2) of the ADC ranged from 2 to 8 days across doses, supporting Q3W dosing [1]. Minimal accumulation was observed for the ADC (< 1.5-fold) with modest payload accumulation (< 2-fold) [1]. Importantly, the PK profile was similar between monotherapy and taxane combination cohorts, indicating no significant drug-drug interaction affecting clezutoclax exposure [1].

Pharmacokinetics ADC Payload exposure Dose proportionality

Venetoclax Resistance Reversal: Clezutoclax ADC Overcomes BCL-XL-Mediated Apoptotic Block

BCL-XL upregulation is a documented resistance mechanism to venetoclax across BCL2+ lymphoid malignancies [1]. In a venetoclax-refractory AML PDX model, ABBV-155 (mirzotamab clezutoclax) effectively dissociated the BCL-XL/BIM complex, and the combination of ABBV-155 with venetoclax significantly inhibited leukemia burden and prolonged survival compared to either agent alone [2]. Specifically, after 3 weeks of treatment, average circulating hCD45% (leukemia burden) was 19.4% for vehicle, 11.1% for ABBV-155 alone, 10.2% for venetoclax alone, and 0.9% for the combination [2]. This demonstrates that clezutoclax-mediated BCL-XL inhibition can resensitize venetoclax-resistant tumors to apoptosis [3].

Venetoclax resistance BCL-XL Apoptosis Combination therapy

Tolerability and MTD Profile: No Maximum Tolerated Dose Reached in Phase 1

In the Phase 1 dose escalation study of mirzotamab clezutoclax, no dose-limiting toxicities (DLTs) were reported with monotherapy across the evaluated dose range [1][2]. The maximum tolerated dose (MTD) was not reached for either monotherapy or combination therapy cohorts [1]. In the combination therapy cohort, two patients experienced DLTs (Grade 4 neutrophil count decreased and Grade 3 lymphocyte count decreased), both considered related to paclitaxel rather than the ADC [2]. The most common adverse events related to mirzotamab clezutoclax were fatigue (27%), nausea (13%), and diarrhea (10%) [1].

Safety Maximum tolerated dose Dose escalation Phase 1

Clezutoclax Application Scenarios for Research and Procurement Prioritization


ADC Payload Synthesis: BCL-XL-Targeted Antibody-Drug Conjugate Development

Clezutoclax is specifically designed and validated as an ADC payload for BCL-XL-targeted conjugates. Its sub-nanomolar BCL-XL inhibitory potency (Ki < 0.01 nM) and the documented clinical safety of its ADC conjugate (no thrombocytopenia with monotherapy) make it the payload of choice for research programs developing ADCs against BCL-XL-expressing tumors [1][2]. Unlike small-molecule BCL-XL inhibitors that cause dose-limiting cardiovascular and platelet toxicity, the ADC approach with clezutoclax enables selective delivery to tumor cells, as demonstrated in the Phase 1 study of ABBV-155 where systemic toxicity to platelets was completely avoided [2].

Venetoclax Resistance Research: BCL-XL-Mediated Apoptotic Escape Mechanism Studies

For researchers investigating venetoclax resistance mechanisms, clezutoclax (as ABBV-155) provides a targeted BCL-XL inhibition tool distinct from small-molecule alternatives. BCL-XL upregulation is a key driver of inherent and acquired resistance to venetoclax [1]. In venetoclax-refractory AML PDX models, ABBV-155 dissociated the BCL-XL/BIM complex, and the combination of ABBV-155 with venetoclax reduced leukemia burden to 0.9% hCD45% compared to 19.4% (vehicle), 11.1% (ABBV-155 alone), and 10.2% (venetoclax alone) [2]. This establishes clezutoclax as a critical research reagent for combination studies targeting venetoclax-resistant disease.

Solid Tumor Apoptosis Research: B7-H3-Positive Cancer Models

Clezutoclax, as the payload component of ABBV-155, is applicable for research in solid tumor models where B7-H3 (CD276) is expressed. Clinical development is focused on small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and hormone receptor-positive/HER2-negative breast cancer [1]. Preclinical glioblastoma models have demonstrated that ABBV-155 negates the BCL-XL apoptotic block and synergizes with temozolomide and ionizing radiation [2]. The dose-proportional PK and predictable exposure profile of the ADC (t1/2 2-8 days, minimal accumulation) enable reliable experimental design for in vivo efficacy studies .

Combination Therapy Research: BCL-XL Inhibition with Taxane Chemotherapy

Research applications requiring combination of BCL-XL inhibition with chemotherapy are supported by clinical data showing that mirzotamab clezutoclax demonstrates a tolerable safety profile when combined with paclitaxel or docetaxel, with no apparent PK drug-drug interaction affecting clezutoclax exposure [1]. The similar PK profile between monotherapy and taxane combination cohorts indicates that clezutoclax ADC exposure is not altered by taxane co-administration, facilitating straightforward experimental protocols for combination studies [1]. Clinical antitumor activity was reported in relapsed/refractory solid tumors during the dose escalation phase, with the MTD not reached for either monotherapy or combination arms [2].

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